1-(2,3-dimethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
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Overview
Description
1-(2,3-dimethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound with the molecular formula C22H28N2O4 It is known for its complex structure, which includes a piperazine ring substituted with a dimethylphenyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 1-(2,3-dimethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It may serve as a ligand in binding studies to understand its affinity and specificity for different biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an antagonist or agonist for specific receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure but differ in their substituents, leading to different biological activities.
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone: This compound has a similar core structure but includes a quinoline group, which may result in distinct chemical and biological properties.
Uniqueness
The uniqueness of 1-(2,3-dimethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H28N2O4/c1-15-7-6-8-18(16(15)2)23-9-11-24(12-10-23)22(25)17-13-19(26-3)21(28-5)20(14-17)27-4/h6-8,13-14H,9-12H2,1-5H3 |
InChI Key |
HACLGAXVNPAGBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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